Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
Description
Properties
IUPAC Name |
methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-3-2-4-8(5-7)11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOKNDFGYDXGGN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate typically involves the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved through various methods, including radical trifluoromethylation . The reaction conditions often require the use of specific catalysts and reagents to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism by which Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to interact with various biological and chemical targets . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Hydroxyl and Methyl Substituents
- Methyl (3S)-3-amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoate: The addition of a hydroxyl group in the ortho position introduces hydrogen-bonding capacity, enhancing polarity and aqueous solubility compared to the target compound .
Core Structure Analog: Methyl (3S)-3-amino-3-phenylpropanoate
- Methyl (3S)-3-amino-3-phenylpropanoate (CAS 37088-66-7): Lacks the trifluoromethyl group, resulting in reduced molecular weight (219.25 g/mol) and lower lipophilicity. This analog’s pKa and solubility profile would differ due to the absence of fluorine’s electron-withdrawing effects .
Comparison of Physicochemical Properties
Role in Pharmaceutical Intermediates
The trifluoromethylphenyl motif is prevalent in drugs like Aprepitant (antiemetic) and Fosaprepitant, where the CF₃ group enhances metabolic stability and binding affinity .
Biological Activity
Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C11H12F3NO2
- Molecular Weight : 247.21 g/mol
- CAS Number : 1354970-79-8
The trifluoromethyl group () enhances the compound's lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The presence of the amino group contributes to its potential biological interactions.
Biological Activity
This compound exhibits various biological activities, which can be categorized as follows:
- Anticancer Activity : Studies indicate that compounds containing trifluoromethyl groups can exhibit potent anticancer properties. A recent study evaluated N-substituted isobutyramides and their analogs, revealing significant anticancer and anti-angiogenic activities in vitro and through molecular docking studies .
- Antioxidant Properties : The compound has shown potential antioxidant effects, which are crucial for mitigating oxidative stress-related diseases. This activity is often linked to the structural features provided by the trifluoromethyl group .
- Pharmacological Applications : Research has highlighted that compounds with a trifluoromethyl moiety can enhance the efficacy of drugs targeting various receptors, including those involved in serotonin uptake inhibition, which is relevant for treating depression and anxiety disorders .
Case Studies
- Anticancer Evaluation :
- In Silico Analysis :
Summary of Research Findings
Q & A
Q. What are the common synthetic routes for Methyl (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate?
The synthesis typically involves multi-step reactions starting from commercially available trifluoromethylphenyl precursors. Key steps include:
- Esterification : Reaction of the carboxylic acid derivative with methanol under acidic conditions to form the methyl ester.
- Chiral resolution : Use of chiral auxiliaries or catalysts to achieve the (3S)-configuration, often via asymmetric hydrogenation or enzymatic resolution .
- Amino group introduction : Reductive amination or substitution reactions using ammonia or protected amines. Optimization of reaction conditions (e.g., solvent choice, temperature, catalysts) is critical for yield and enantiomeric purity .
Q. How is the stereochemical configuration of the compound confirmed?
- X-ray crystallography : Single-crystal diffraction using SHELX software for structural refinement provides unambiguous confirmation of the (3S)-configuration .
- Chiral HPLC : Separation of enantiomers on chiral stationary phases (e.g., cellulose- or amylose-based columns) validates enantiopurity .
- Optical rotation : Comparison with literature values for specific rotation ([α]D) supports stereochemical assignment .
Q. What are the recommended handling and storage protocols?
- Handling : Use in a fume hood with gloves and eye protection. Avoid inhalation or skin contact due to potential irritancy .
- Storage : Keep under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How does the trifluoromethyl substituent influence the compound’s pharmacokinetic properties?
The trifluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability, as measured by logP values (experimental or computational) .
- Metabolic stability : Resistance to oxidative degradation due to strong C–F bonds, confirmed via liver microsome assays .
- Target binding : Electron-withdrawing effects improve interactions with hydrophobic enzyme pockets, validated by molecular docking studies .
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions may arise from differences in assay conditions or impurity profiles. Methodological approaches include:
- Dose-response curves : Re-evaluate activity across a concentration range (e.g., 1 nM–100 µM) to identify false positives/negatives .
- Batch analysis : Compare purity (via HPLC-MS) and enantiomeric excess (via chiral HPLC) across synthetic batches .
- Orthogonal assays : Use complementary techniques (e.g., SPR for binding affinity, enzymatic assays for inhibition) to confirm results .
Q. How can reaction conditions be optimized for scalable synthesis?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (MeOH, EtOH) for reaction efficiency and byproduct formation .
- Catalyst selection : Evaluate transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for enantioselectivity .
- Workflow automation : Implement flow chemistry for continuous production and real-time monitoring of intermediates .
Q. What is the mechanism of its interaction with biological targets?
- Enzyme inhibition : Competitive binding to active sites, confirmed via kinetic assays (e.g., Km/Vmax shifts) .
- Receptor modulation : Allosteric effects observed in cAMP or calcium flux assays using engineered cell lines .
- Metabolite profiling : LC-MS identifies active metabolites, such as hydrolyzed propanoic acid derivatives .
Comparative Analysis
Q. How does structural variation (e.g., substituent position) affect activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
